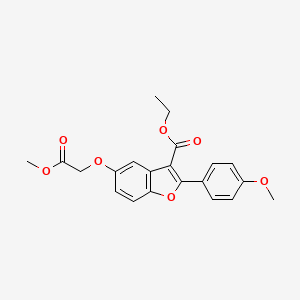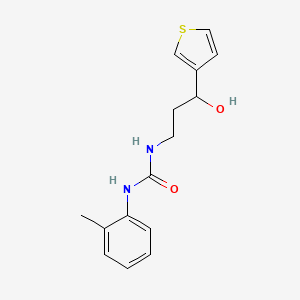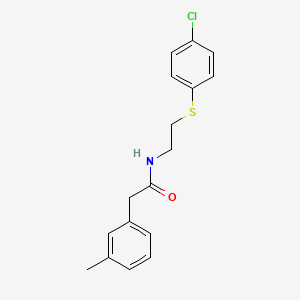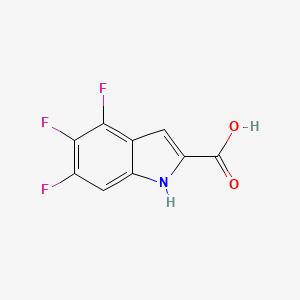sulfamoyl}benzoate CAS No. 1421458-17-4](/img/structure/B2844910.png)
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)sulfamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a furan ring and a methoxyethyl group
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target enzymes involved in carbon-carbon bond formation .
Mode of Action
Based on its structural similarity to other organoboron reagents, it may participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may affect biochemical pathways involved in carbon-carbon bond formation, such as the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. In the case of involvement in Suzuki–Miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)sulfamoyl}benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Sulfamoyl Group: The next step is the introduction of the sulfamoyl group. This can be achieved by reacting the benzoate ester with sulfamoyl chloride in the presence of a base like triethylamine.
Attachment of the Furan Ring: The furan-3-ylmethyl group is then introduced through a nucleophilic substitution reaction, where the sulfamoyl chloride derivative reacts with furan-3-ylmethanol.
Addition of the Methoxyethyl Group: Finally, the 2-methoxyethyl group is attached via a similar nucleophilic substitution reaction using 2-methoxyethanol.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol, and the sulfamoyl group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohols and amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and other industrial products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(N-(furan-2-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate: Similar structure but with the furan ring attached at a different position.
Methyl 4-(N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-(N-(pyridin-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate is unique due to the specific positioning of the furan ring and the methoxyethyl group, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its analogs.
Propriétés
IUPAC Name |
methyl 4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-21-10-8-17(11-13-7-9-23-12-13)24(19,20)15-5-3-14(4-6-15)16(18)22-2/h3-7,9,12H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGAVBHNJHFGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)
![4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(3-methylbutyl)benzamide](/img/structure/B2844834.png)


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)

![2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2844844.png)
![2-(4-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2844847.png)

